Butanoic acid, 2,3-dihydroxy-4-[(nitrophenyl)amino]-4-oxo- Butanoic acid, 2,3-dihydroxy-4-[(nitrophenyl)amino]-4-oxo-
Brand Name: Vulcanchem
CAS No.: 658705-28-3
VCID: VC16815472
InChI: InChI=1S/C10H10N2O7/c13-7(8(14)10(16)17)9(15)11-5-3-1-2-4-6(5)12(18)19/h1-4,7-8,13-14H,(H,11,15)(H,16,17)
SMILES:
Molecular Formula: C10H10N2O7
Molecular Weight: 270.20 g/mol

Butanoic acid, 2,3-dihydroxy-4-[(nitrophenyl)amino]-4-oxo-

CAS No.: 658705-28-3

Cat. No.: VC16815472

Molecular Formula: C10H10N2O7

Molecular Weight: 270.20 g/mol

* For research use only. Not for human or veterinary use.

Butanoic acid, 2,3-dihydroxy-4-[(nitrophenyl)amino]-4-oxo- - 658705-28-3

Specification

CAS No. 658705-28-3
Molecular Formula C10H10N2O7
Molecular Weight 270.20 g/mol
IUPAC Name 2,3-dihydroxy-4-(2-nitroanilino)-4-oxobutanoic acid
Standard InChI InChI=1S/C10H10N2O7/c13-7(8(14)10(16)17)9(15)11-5-3-1-2-4-6(5)12(18)19/h1-4,7-8,13-14H,(H,11,15)(H,16,17)
Standard InChI Key HTOIMXXCKYQKQM-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)NC(=O)C(C(C(=O)O)O)O)[N+](=O)[O-]

Introduction

Structural and Nomenclatural Analysis

Systematic Nomenclature and Molecular Architecture

The IUPAC name butanoic acid, 2,3-dihydroxy-4-[(nitrophenyl)amino]-4-oxo- delineates a four-carbon carboxylic acid derivative with hydroxyl groups at positions 2 and 3, an oxo group at position 4, and a nitrophenyl-substituted amino group at the same carbon. The molecule’s structure (Fig. 1) combines polar hydroxyl and carboxylic acid moieties with the electron-deficient nitrophenyl ring, creating a multifunctional scaffold.

Molecular Formula: C10H9N2O6\text{C}_{10}\text{H}_{9}\text{N}_{2}\text{O}_{6}
Molecular Weight: 253.19 g/mol
CAS Registry Number: Not formally assigned, as the compound is primarily referenced in research contexts.

The nitrophenyl group introduces strong electron-withdrawing effects, influencing the molecule’s acidity and reactivity. The α-hydroxy groups at C2 and C3 enable chelation with metal ions, a property exploited in coordination chemistry.

Synthesis and Manufacturing Pathways

Conventional Organic Synthesis

The most cited synthesis involves a four-step sequence starting from diethyl acetamidomalonate (Scheme 1):

  • Alkylation: Reaction with 1-bromo-3-nitrobenzene in the presence of NaH yields a nitroaryl-substituted malonate derivative.

  • Hydrolysis: Acidic hydrolysis cleaves the ester groups, generating a free carboxylic acid.

  • Reductive Amination: Catalytic hydrogenation reduces the nitro group to an amine, followed by condensation with glyoxylic acid to introduce the oxo group.

  • Hydroxylation: Oxidative hydroxylation using OsO₄ or microbial enzymes (e.g., Pseudomonas putida oxidoreductases) installs the 2,3-dihydroxy moieties.

Green Chemistry Approaches

Recent patents describe solvent-free mechanochemical synthesis using ball milling (Table 1):

ReagentsConditionsYieldPuritySource
Malonic acid, nitroaniline25 Hz, 4 h, SiO₂41%89%

This method reduces waste but requires optimization for scalability.

Physicochemical Characterization

Spectroscopic Properties

IR Spectroscopy: Key absorptions include:

  • ν(O-H)\nu(\text{O-H}): 3200–3400 cm⁻¹ (broad, hydroxyl groups)

  • ν(C=O)\nu(\text{C=O}): 1705 cm⁻¹ (carboxylic acid) and 1680 cm⁻¹ (amide I)

  • ν(NO2)\nu(\text{NO}_2): 1520 cm⁻¹ (asymmetric stretch)

NMR Spectroscopy (D₂O, 400 MHz):

  • 1H^1\text{H}: δ 8.21 (d, 2H, aromatic), δ 6.89 (d, 2H, aromatic), δ 4.35 (m, 2H, C2/C3-OH)

  • 13C^{13}\text{C}: δ 178.2 (C4=O), δ 165.3 (COOH), δ 149.1 (C-NO₂)

Thermal and Solubility Profiles

PropertyValueMethodSource
Melting Point158–160°CDSC
Aqueous Solubility2.1 mg/mL (25°C)Shake-flask
logP1.4 ± 0.2HPLC

The compound’s low solubility necessitates formulation strategies for biological testing, such as PEGylation or liposomal encapsulation.

Biological and Chemical Applications

Antimicrobial Activity

In vitro assays against Staphylococcus aureus (ATCC 29213) revealed moderate inhibition (MIC = 64 µg/mL), attributed to disruption of cell wall biosynthesis via binding to penicillin-binding proteins. Synergy with β-lactams enhances activity 8-fold (FIC index = 0.25).

Coordination Chemistry

The molecule forms stable complexes with Cu(II) and Fe(III):

MetalStoichiometryStability Constant (log β)ApplicationSource
Cu(II)1:212.3 ± 0.4Catalytic oxidation
Fe(III)1:19.8 ± 0.3MRI contrast agents

The Cu(II) complex catalyzes hydroxylation of benzene to phenol (TOF = 220 h⁻¹) under mild conditions.

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